2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide core provides a rigid, planar structure, while the furan and thiomorpholine rings in the side chain introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amide group in the benzamide core, the ether group in the furan ring, and the thioether group in the thiomorpholine ring would all contribute to the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Crystal Structure and Biological Activities
Compounds like "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide" are studied for their crystal structures to understand their biological and pharmacological activities, especially their interactions at the molecular level. The detailed crystallographic analysis helps in designing compounds with optimized interactions with biological targets (Galešić & Vlahov, 1990).
Antimicrobial Agents
Research on novel synthesis methods for compounds such as "2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones" demonstrates potential antimicrobial applications. These compounds show significant antibacterial and antifungal activities, which are critical in developing new treatments for infections (Attia et al., 2013).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, with a focus on anti-inflammatory and analgesic properties, highlights the potential of furan derivatives in developing new pharmacological agents. These compounds exhibit considerable COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their utility in medical applications (Abu‐Hashem et al., 2020).
Enzyme Inhibitors
Research into benzamide derivatives bearing heterocyclic furan and piperazine rings has shown that these compounds can act as significant inhibitors of the butyrylcholinesterase enzyme. This finding is important for developing treatments for diseases like Alzheimer's, where enzyme modulation can play a therapeutic role (Abbasi et al., 2020).
Material Science Applications
The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s, demonstrating the potential of furan derivatives in creating sustainable materials. These polymers' enhanced reaction rates and potential applications as coatings underscore their importance in developing eco-friendly materials (Wilsens et al., 2015).
Properties
IUPAC Name |
2,5-dichloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-12-3-4-14(19)13(10-12)17(22)20-11-15(16-2-1-7-23-16)21-5-8-24-9-6-21/h1-4,7,10,15H,5-6,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKVUZHUZGHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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